2'-Bromo-5'-chloro-4'-fluorophenacyl chloride
Overview
Description
2’-Bromo-5’-chloro-4’-fluorophenacyl chloride is an organic compound that belongs to the class of phenacyl chlorides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5’-chloro-4’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-5’-chloro-4’-fluorophenacyl chloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5’-chloro-4’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phenacyl amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2’-Bromo-5’-chloro-4’-fluorophenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-4’-fluorophenacyl chloride involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-methylphenol
- 2-Chloro-4-fluoroacetophenone
- 2-Bromo-4-fluoroacetophenone
Uniqueness
2’-Bromo-5’-chloro-4’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl chloride structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds with fewer halogens.
Properties
IUPAC Name |
1-(2-bromo-5-chloro-4-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAPITVLBYMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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